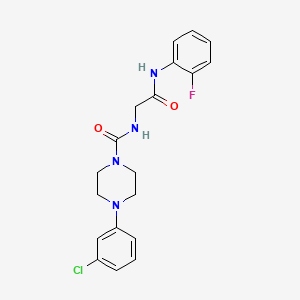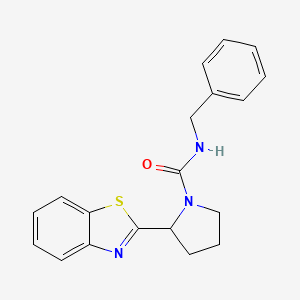![molecular formula C23H24N4O2 B10984615 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one](/img/structure/B10984615.png)
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(5-METHOXY-1H-INDOL-1-YL)-1-PROPANONE is a complex organic compound that features a benzimidazole and an indole moiety These structures are known for their significant biological activities and are often found in pharmaceutical compounds
Preparation Methods
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(5-METHOXY-1H-INDOL-1-YL)-1-PROPANONE involves multiple steps, typically starting with the preparation of the benzimidazole and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include thionyl chloride, triethylamine, and 1,4-dioxane . Industrial production methods would likely involve optimizing these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The benzimidazole ring can be reduced, altering its electronic properties and potentially its biological activity.
Substitution: Both the benzimidazole and indole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of new compounds with potential biological activities.
Biology: Its structure suggests it could interact with various biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure may lead to the development of new pharmaceuticals, particularly in areas like antimicrobial or anticancer research.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(5-METHOXY-1H-INDOL-1-YL)-1-PROPANONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and indole moieties are known to bind to various biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and indole derivatives, such as:
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Indole: Found in many natural products and pharmaceuticals, known for its diverse biological activities.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(5-methoxyindol-1-yl)propan-1-one |
InChI |
InChI=1S/C23H24N4O2/c1-29-17-8-9-20-16(15-17)10-13-26(20)14-11-22(28)27-12-4-7-21(27)23-24-18-5-2-3-6-19(18)25-23/h2-3,5-6,8-10,13,15,21H,4,7,11-12,14H2,1H3,(H,24,25)/t21-/m0/s1 |
InChI Key |
ATKXJTJVUAKDGP-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC[C@H]3C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCCC3C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B10984545.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B10984549.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10984551.png)

![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10984561.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10984566.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984567.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10984570.png)
![Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B10984586.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B10984591.png)
![Dimethyl (2S)-2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10984604.png)
![N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10984606.png)
![N-[3-(acetylamino)phenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10984609.png)
